molecular formula C17H18ClFN2O4S B4964930 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide

Cat. No.: B4964930
M. Wt: 400.9 g/mol
InChI Key: VJLYCDPLMMNFAO-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group, a propan-2-ylsulfamoyl group, and a fluorophenylacetamide moiety.

Preparation Methods

The synthesis of 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction begins with the chlorination of a phenol derivative to form 2-chloro-4-(propan-2-ylsulfamoyl)phenol.

    Coupling with acetamide: The chlorinated phenol is then reacted with N-(2-fluorophenyl)acetamide under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide can be compared with other similar compounds such as:

    2-(4-chloro-phenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)-phenyl)-acetamide: This compound has a pyrimidinylsulfamoyl group instead of the propan-2-ylsulfamoyl group.

    2-(4-chloro-phenoxy)-N-(4-(thiazol-2-ylsulfamoyl)-phenyl)-acetamide: This compound contains a thiazolylsulfamoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O4S/c1-11(2)21-26(23,24)12-7-8-16(13(18)9-12)25-10-17(22)20-15-6-4-3-5-14(15)19/h3-9,11,21H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLYCDPLMMNFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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